9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime
Description
Properties
IUPAC Name |
(fluoren-9-ylideneamino) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-10-12-15(13-11-14)25(22,23)24-21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIDVBGYJPGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime typically involves the reaction of 9H-Fluoren-9-one with O-[(4-methylphenyl)sulfonyl]hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules
9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. The compound can undergo:
- Oxidation : Using agents like potassium permanganate to yield oxidized derivatives.
- Reduction : Employing sodium borohydride to convert the oxime to an amine.
- Substitution : Reacting with alkyl or aryl halides to produce substituted derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Sodium borohydride | Amino derivatives |
| Substitution | Alkyl halides, Aryl halides | Various substituted derivatives |
Biological Applications
Biochemical Assays
The ability of this compound to form stable complexes with biological molecules makes it a valuable tool in biochemical assays. Its interactions can lead to the inhibition or activation of specific biochemical pathways, which is crucial for understanding various biological processes.
Medical Applications
Drug Development
Research is ongoing into the therapeutic potential of this compound in targeting specific molecular pathways involved in diseases. Its unique chemical properties may allow it to act as a scaffold for drug design, leading to the development of new therapeutic agents. Preliminary studies suggest its efficacy in modulating biological responses, which could be pivotal in treating conditions such as cancer or neurodegenerative diseases.
Industrial Applications
Material Science
In industry, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for applications in organic electronics, where it can be used as a building block for more complex materials.
Case Studies
- Synthesis of Novel Polymers : A study demonstrated the use of this compound in synthesizing novel polymers with enhanced electrical properties. The incorporation of this compound improved the conductivity and thermal stability of the resulting materials.
- Biological Activity Assessment : Research involving this compound showed its potential as an inhibitor in specific enzyme pathways. The study highlighted how modifications to the sulfonyl group affected binding affinity and selectivity towards target enzymes.
- Drug Design Initiatives : In a recent initiative aimed at developing new anti-cancer drugs, this compound was evaluated for its ability to selectively target cancer cell receptors. Preliminary results suggested promising outcomes that warrant further investigation.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target molecules, leading to inhibition or activation of specific pathways. The sulfonyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Structural Analogues
a. 9H-Fluoren-9-one Oxime (Unmodified Oxime)
- Structure: Lacks the Tos group; oxime (-NOH) directly attached to the fluorenone core.
- Synthesis: Prepared via hydroxylamine treatment of fluorenone, yielding 95% with m.p. ~195°C (GC-MS: m/z 195.2) .
- Reactivity : Acts as a nucleophile in allylation reactions but exhibits lower stereoselectivity compared to Tos-substituted derivatives due to reduced steric hindrance .
b. 9H-Fluoren-9-one O-Methyloxime
- Structure : Methyl group replaces the Tos moiety.
- Synthesis : 60% yield via methyl substitution; ¹H NMR shows a singlet for -OCH₃ at δ 4.34 .
c. 9H-Fluoren-9-one, O-[(4-bromo-3-hydroxyphenyl)methyl]oxime
- Structure : Brominated aryl group instead of Tos.
Sulfonylated Derivatives
a. 2,7-Bis[(4-methylpiperidin-1-yl)sulfonyl]-9H-fluoren-9-one Oxime
- Structure: Dual Tos-like sulfonyl groups at positions 2 and 7 of the fluorenone core.
- Applications : Intermediate in synthesizing bioactive molecules targeting enzymatic pathways .
b. 2-[(4,4-Dimethylcyclohexyl)sulfonyl]-7-[[4-(1-phenylethyl)piperazin-1-yl]sulfonyl]-9H-fluoren-9-one Oxime
- Structure : Complex sulfonyl substituents with cyclohexyl and piperazine groups.
- Properties : Molecular weight 621.81 g/mol; used in cancer research for modulating protein interactions .
- Synthesis : High purity (≥97%) achieved via stepwise sulfonylation and oxime formation .
c. 9H-Fluoren-9-one O-(2-bromobenzoyl)oxime
- Structure : Aryl carbonyl group instead of Tos.
- Physical Properties : Density 1.44 g/cm³; predicted boiling point 544°C .
- Reactivity : The electron-withdrawing bromobenzoyl group enhances electrophilicity, favoring nucleophilic additions .
Comparative Analysis Table
Reactivity and Selectivity Trends
- Steric Effects : Tos and bulkier sulfonyl groups (e.g., cyclohexyl) improve enantioselectivity by shielding reaction sites. For example, Tos-substituted oximes achieve >80% ee in allylation .
- Electronic Effects : Electron-withdrawing groups (e.g., Tos, bromobenzoyl) enhance oxime electrophilicity, accelerating nucleophilic attacks .
- Solubility : Sulfonylated derivatives exhibit higher solubility in dichloromethane and DMSO, facilitating purification .
Biological Activity
9H-Fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of 9H-Fluoren-9-one derivatives typically involves the condensation reactions of fluorenone with various amines or oximes. The specific compound, O-[(4-methylphenyl)sulfonyl]oxime, can be synthesized through the reaction of 9H-fluoren-9-one with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The characterization of these compounds is often conducted using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups based on their characteristic absorption bands.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural elucidation |
| MS | Molecular weight determination |
| IR | Functional group identification |
Antimicrobial Activity
Research indicates that 9H-Fluoren-9-one derivatives exhibit significant antimicrobial properties against various bacterial strains. A study assessed the antimicrobial activity using the agar well diffusion method, revealing that many derivatives showed inhibition zones comparable to standard antibiotics.
Table 2: Antimicrobial Activity Results
| Compound Name | Zone of Inhibition (mm) | Tested Organisms |
|---|---|---|
| 9H-Fluoren-9-one O-[(4-methylphenyl)sulfonyl]oxime | 17.9 | Escherichia coli, Staphylococcus aureus |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 19.4 | Pseudomonas aeruginosa |
The study found that the introduction of electron-withdrawing groups, such as sulfonyl moieties, enhances antibacterial activity by increasing the compound's lipophilicity and interaction with bacterial membranes .
Anticancer Activity
In addition to antimicrobial properties, fluorenone derivatives have shown promising anticancer activity. A series of studies have demonstrated that certain derivatives act as type I topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair.
Case Study: Topoisomerase Inhibition
One study highlighted that compounds derived from 9H-fluorenone exhibited antiproliferative effects against various cancer cell lines. The presence of linear alkyl groups in side chains was associated with enhanced activity compared to branched or bulky groups.
Antioxidant Activity
Fluorenone derivatives also display significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Q & A
Basic: What is an optimized synthetic protocol for preparing 9H-Fluoren-9-one oxime and its sulfonated derivatives?
Methodological Answer:
The oxime derivative of 9H-fluoren-9-one can be synthesized via oximation using hydroxylamine hydrochloride (NHOH·HCl) and oxalic acid as a catalyst. A typical procedure involves refluxing equimolar amounts of 9H-fluoren-9-one (1 mmol) with NHOH·HCl (2 mmol) and oxalic acid (2 mmol) in ethanol at 90°C for 2–3 hours, achieving yields of ~91% . Subsequent sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the [(4-methylphenyl)sulfonyl] group. Reaction progress is monitored via TLC, and purification is performed via recrystallization or column chromatography.
Advanced: How does the steric rigidity of the fluorenone core influence reactivity in palladium-catalyzed allylic substitutions?
Methodological Answer:
The planar, rigid fluorenone moiety creates steric constraints that impact nucleophilic attack in allylic substitutions. For example, in enantioselective allylation reactions using Pd(0) catalysts, the fluorenone oxime derivative (e.g., (S,E)-9H-Fluoren-9-one O-(1,3-diphenylallyl)oxime) resists cyclization due to restricted rotational freedom, unlike more flexible benzophenone oximes. This rigidity prevents optimal alignment of the η-allyl palladium complex with nucleophilic sites, as shown in failed halocyclization attempts (Scheme 88, ). To mitigate this, sterically tuned ligands (e.g., Ch-symmetric diphosphines) or modified reaction temperatures (e.g., −20°C) may enhance selectivity.
Basic: What spectroscopic techniques are critical for characterizing 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime?
Methodological Answer:
- H/C NMR : Key signals include the oxime proton (δ 8.5–9.5 ppm, broad) and sulfonyl group (δ 2.4 ppm for methyl protons; δ 125–140 ppm for aromatic carbons). The fluorenone backbone shows distinct aromatic splitting patterns.
- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and S=O (1150–1350 cm) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H] for CHNOS).
- X-ray Crystallography : Resolves steric effects and confirms regiochemistry, though limited by crystal growth challenges .
Advanced: Why do fluorenone oximes exhibit lower cyclization efficiency compared to benzophenone analogs in Tsuji-Trost reactions?
Methodological Answer:
Fluorenone’s fused bicyclic structure restricts conformational flexibility, hindering the syn-periplanar alignment required for cyclization. In contrast, benzophenone oximes (e.g., benzophenone O-allyloxime) adopt favorable geometries for intramolecular attack. For example, halocyclization of (S,E)-9H-Fluoren-9-one O-(1,3-diphenylallyl)oxime failed to yield isoxazolidine derivatives, whereas benzophenone analogs succeeded (Scheme 61, ). Computational modeling (DFT) or substituent engineering (e.g., electron-withdrawing groups on the fluorenone core) could improve reactivity.
Basic: What safety protocols are recommended for handling sulfonated oxime derivatives?
Methodological Answer:
While specific toxicity data for this compound is limited, analogous sulfonated oximes require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4, ).
- Storage : In airtight containers at −20°C, away from strong acids/bases to prevent decomposition.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can enantioselectivity be controlled in allylation reactions involving fluorenone oximes?
Methodological Answer:
Enantioselectivity is achieved via chiral ligand design. For example, (S)-BINAP or Josiphos ligands induce asymmetry in Pd-catalyzed allylic substitutions by shielding one face of the η-allyl intermediate. In a study, (S,E)-9H-Fluoren-9-one O-(1,3-diphenylallyl)oxime showed 81% ee using Br(coll)PF as an oxidant (Scheme 61, ). Kinetic resolution via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy monitors enantiomeric excess.
Basic: What are common side reactions during sulfonation of 9H-Fluoren-9-one oxime?
Methodological Answer:
- Over-Sulfonation : Excess sulfonyl chloride or prolonged reaction times lead to di-sulfonated byproducts. Mitigated by stoichiometric control (1:1.05 molar ratio) and low temperatures (0–5°C).
- Oxime Hydrolysis : Acidic conditions (pH < 5) revert oxime to ketone. Use buffered conditions (pH 7–8) with NaHCO.
- Isomerization : Syn/anti oxime isomerization occurs under heat; TLC (silica, hexane:EtOAc 7:3) distinguishes isomers .
Advanced: What computational tools predict the reactivity of fluorenone oximes in transition-metal catalysis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and steric maps. For instance, NBO analysis reveals charge distribution on the oxime nitrogen, guiding electrophilic substitution sites. Molecular dynamics (MD) simulations assess conformational flexibility, explaining failed cyclization ( ). Software like Gaussian or ORCA paired with crystallographic data (CCDC) validates predictions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
